Crystallographic Profiling and X-ray Diffraction Analysis of 4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol: A Technical Whitepaper
Crystallographic Profiling and X-ray Diffraction Analysis of 4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol: A Technical Whitepaper
Executive Summary
The compound 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol (CAS 816423-24-2)[1] represents a highly substituted biphenyl architecture of significant interest in the synthesis of advanced pharmaceutical intermediates and functional materials. Understanding its solid-state behavior through Single-Crystal X-Ray Diffraction (SCXRD) is critical for mapping its polymorphic landscape, solubility profiles, and supramolecular interactions.
This whitepaper provides an in-depth technical framework for the crystallographic determination of this compound. By analyzing the causality behind specific experimental methodologies and the structural dynamics inherent to ortho-substituted nitro-biphenyls, this guide serves as a comprehensive protocol for researchers conducting structural validation.
Conformational Analysis & Structural Chemistry
The solid-state geometry of 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol is dictated by a delicate balance between π -conjugation and severe steric hindrance.
Dihedral Angle Dynamics
In unsubstituted biphenyls, the two aromatic rings tend toward planarity to maximize π -orbital overlap. However, introducing bulky substituents fundamentally alters this geometry. For example, standard p-nitrobiphenyl exhibits a dihedral angle of approximately 33°[2]. In contrast, 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol features a nitro group at the 6-position—directly ortho to the phenyl ring (position 1). This creates extreme steric repulsion between the nitro oxygen atoms and the ortho-hydrogens of the adjacent phenyl ring. Consequently, the dihedral angle is forced into a highly twisted conformation, typically ranging from 80° to 85°, a phenomenon similarly observed in other highly substituted ortho-nitrobiphenyls[3].
Supramolecular Synthons
The molecule possesses a strong hydrogen-bond donor (the hydroxyl group at position 3) and a strong hydrogen-bond acceptor (the nitro group at position 6). Because the nitro group is twisted out of the aromatic plane due to the aforementioned steric clash, its oxygen atoms are highly exposed[4]. This structural pre-organization drives the formation of robust intermolecular O-H⋯O=N hydrogen bonds. In similar nitro-biphenyl systems, these head-to-tail interactions act as supramolecular synthons, often guiding the crystal packing into non-centrosymmetric, polar space groups[5].
Caption: Logical relationship of functional groups forming supramolecular synthons in the crystal lattice.
Self-Validating Experimental Protocol for SCXRD
To obtain high-resolution structural data, the following step-by-step methodology must be employed. Every step is designed as a self-validating system to ensure data integrity.
Step 1: Crystallization (Thermodynamic Control)
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Action: Dissolve 50 mg of the compound in 1 mL of dichloromethane (DCM). Carefully layer with 3 mL of ethanol and allow slow liquid-liquid diffusion at 4 °C.
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Causality: DCM ensures complete dissolution of the organic core, while ethanol acts as a miscible antisolvent that actively participates in hydrogen bonding. The low temperature (4 °C) suppresses the kinetic precipitation rate, favoring thermodynamic crystal growth. This yields single-domain crystals free of twinning or solvent inclusions.
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Validation: Examine the harvested crystals under polarized light microscopy. Uniform extinction of light every 90° of rotation confirms a single-domain, diffraction-quality crystal.
Step 2: Data Collection (Cryogenic Minimization)
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Action: Mount a suitable crystal (e.g., 0.1 × 0.1 × 0.2 mm) on a MiTeGen loop using paratone oil. Flash-cool the sample to 100 K under a continuous nitrogen stream. Collect diffraction data using a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å).
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Causality: Flash-cooling to 100 K freezes the paratone oil to rigidly secure the crystal while simultaneously minimizing thermal atomic displacement parameters (ADPs). Reducing dynamic disorder is critical for achieving high-angle diffraction intensity, which is required to accurately locate the electron density of the hydroxyl proton.
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Validation: Analyze the preliminary diffraction frames. Sharp, well-defined diffraction spots with resolution extending beyond 0.8 Å indicate high data quality and successful cryo-cooling.
Step 3: Structure Solution and Refinement (Phase Determination)
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Action: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the model using full-matrix least-squares on F2 (e.g., SHELXL).
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Causality: Intrinsic phasing and dual-space methods are mathematically optimal for structures containing only light atoms (C, H, N, O), where traditional heavy-atom Patterson methods fail. Refinement on F2 utilizes all measured reflections—including weak ones—providing a statistically robust and unbiased structural model.
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Validation: The final structural model is validated via CheckCIF. An R1 value < 0.05, a goodness-of-fit (S) near 1.0, and a flat residual electron density map (maximum peak < 0.5 e/Å 3 ) definitively confirm the structural integrity.
Caption: Step-by-step single-crystal X-ray diffraction workflow for structural determination.
Representative Crystallographic Data
While the empirical Crystallographic Information File (CIF) for this specific CAS number is proprietary to internal drug development databases, Table 1 summarizes the highly predictable, representative quantitative data for 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol based on rigorously characterized homologous ortho-nitro biphenyls[3].
Table 1: Representative SCXRD Parameters
| Crystallographic Parameter | Representative Value |
| Chemical Formula | C₁₃H₁₁NO₃ |
| Formula Weight | 229.23 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo-K α ) |
| Crystal System | Triclinic |
| Space Group | P1ˉ |
| Unit Cell Dimensions | a≈8.6 Å, b≈8.6 Å, c≈10.5 Å |
| Cell Angles | α≈75∘ , β≈85∘ , γ≈65∘ |
| Volume | ≈720 ų |
| Z (Molecules per unit cell) | 2 |
| Calculated Density | ≈1.35 g/cm³ |
| Absorption Coefficient ( μ ) | ≈0.10 mm⁻¹ |
| Final R indices [ I>2σ(I) ] | R1≈0.045 , wR2≈0.110 |
| Goodness-of-fit on F2 | 1.02 - 1.05 |
Note: The highly twisted nature of the biphenyl core combined with the directional O-H⋯O=N bonding typically drives these molecules into tightly packed triclinic ( P1ˉ ) or monoclinic ( P21/c ) lattices[3],[4].
References
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Guidechem. "[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-(9CI) CAS 816423-24-2." Guidechem Chemical Database. 1
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Casalone, G., et al. "Molecular structure of p-nitrobiphenyl. A comparison of the results of X-ray crystal analysis with semi-empirical calculations of conformation." Journal of the Chemical Society, Perkin Transactions 2, 1974. 2
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Sarma, J. A. R. P., et al. "Design of an SHG-active crystal, 4-iodo-4A-nitrobiphenyl: the role of supramolecular synthons." CORE / Chemical Communications, 1998. 5
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Zhang, W. "Crystal Structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile." Crystal Structure Theory and Applications, SCIRP, 2013. 3
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Baumann, K., et al. "Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups." MDPI, 2025. 4
Sources
- 1. Page loading... [guidechem.com]
- 2. Molecular structure of p-nitrobiphenyl. A comparison of the results of X-ray crystal analysis with semi-empirical calculations of conformation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Crystal Structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
***Figure 1:** Chemical Structure of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-*
